9,12-Octadecadiynoic acid

描述

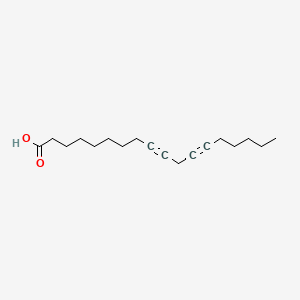

9,12-十八碳二炔酸是一种多不饱和脂肪酸,分子式为 C18H28O2。其特点是在碳链的第 9 位和第 12 位存在两个三键。

准备方法

合成路线和反应条件

9,12-十八碳二炔酸可以通过对亚油酸进行修饰来合成这可以通过各种化学反应来实现,包括脱氢和炔化 .

工业生产方法

9,12-十八碳二炔酸的工业生产通常涉及使用先进的化学合成技术。该过程可能包括使用催化剂和特定的反应条件来确保亚油酸高效转化为 9,12-十八碳二炔酸。 然后对最终产品进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型

9,12-十八碳二炔酸会发生各种化学反应,包括:

氧化: 此反应涉及将氧添加到化合物中,导致形成氧化物。

还原: 此反应涉及去除氧或添加氢,导致形成还原产物。

常见试剂和条件

9,12-十八碳二炔酸反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,氢化铝锂)和各种催化剂。 反应条件,如温度和压力,应仔细控制以达到预期结果 .

形成的主要产物

9,12-十八碳二炔酸反应形成的主要产物包括各种氧化物、还原化合物和取代衍生物。

科学研究应用

Neurobiological Applications

Recent studies have highlighted the role of 9,12-octadecadiynoic acid in neurodevelopment and behavior regulation. Research utilizing Caenorhabditis elegans as a model organism has demonstrated that this compound influences locomotive behaviors and adaptive behavioral development.

Effects on Locomotive and Foraging Behaviors

A study found that supplementation with 0.1 μM of this compound significantly enhanced the locomotive and foraging abilities of C. elegans. This enhancement was linked to increased expression of serotonin transporters, specifically mod-1, which plays a crucial role in motor neuronal activity. However, higher concentrations (above 1 μM) resulted in diminished locomotive abilities and overall health of the worms, indicating a dose-dependent effect on behavior and neurodevelopment .

| Concentration (μM) | Locomotive Ability | Foraging Ability | Serotonin Transporter Expression |

|---|---|---|---|

| 0.1 | Increased | Increased | Upregulated |

| >1 | Decreased | Decreased | Downregulated |

Long-Term Behavioral Impact

The long-term effects of early-life exposure to this compound were also investigated. Worms supplemented during their larval stages displayed lasting impacts on their behavior into adulthood, with a noted increase in stress-related gene expression at lower concentrations . This suggests potential implications for understanding human infant development through breastfeeding, as this fatty acid is present in human breast milk.

Cancer Research Applications

This compound has been implicated in cancer biology, particularly concerning its role as a precursor in metabolic pathways affecting cancer cell behavior.

Mechanism in Cancer Cell Regulation

Research indicates that abnormal levels of this compound can influence the cancer suppressive abilities of bile duct cells. It serves as a precursor for the synthesis of 13-S-hydroxyoctadecadienoic acid, which is involved in regulating apoptosis pathways in colorectal cancer cells through modulation of PPAR-δ (Peroxisome proliferator-activated receptor delta) signaling pathways .

| Cancer Type | Role of this compound |

|---|---|

| Colorectal Cancer | Induces apoptosis through PPAR-δ pathway modulation |

| Bile Duct Cancer | Decline in cancer suppressive ability linked to abnormal levels |

Lipidomics and Metabolic Studies

The compound has also been studied within the context of lipidomics due to its presence in human blood and its potential implications for metabolic health.

Identification in Biological Samples

This compound has been identified in various biological matrices including human blood and breast milk. Its lipidomic profile suggests it may play a role in metabolic processes related to infant development and overall health .

作用机制

9,12-十八碳二炔酸的作用机制涉及它与特定分子靶标和途径的相互作用。已证明它可以增加血清素转运蛋白 mod-1 和抗氧化防御基因(如 sod-1、sod-3 和 cyp-35A2)的表达。 这些相互作用对其对运动神经元活动和神经行为发育的影响有贡献 .

相似化合物的比较

类似化合物

亚油酸: 一种多不饱和脂肪酸,在第 9 位和第 12 位有两个双键。

10,12-二十五碳二炔酸: 一种类似的化合物,在第 10 位和第 12 位有两个三键。

5,7-十六碳二炔酸: 一种在第 5 位和第 7 位有两个三键的化合物.

独特性

9,12-十八碳二炔酸由于其特定的结构(在第 9 位和第 12 位有两个三键)而具有独特性。

生物活性

9,12-Octadecadiynoic acid (ODYA), a long-chain fatty acid, has garnered attention due to its diverse biological activities. This article delves into the compound's effects on neurobehavioral development, anti-inflammatory properties, and potential therapeutic applications, supported by various studies and case findings.

Neurobehavioral Development

Recent research highlights the impact of this compound on neurobehavioral development, particularly in the model organism Caenorhabditis elegans. A study demonstrated that supplementation with low concentrations (0.1 μM) of ODYA significantly enhanced locomotive behaviors and foraging abilities in these nematodes. However, higher concentrations (above 1 μM) resulted in adverse effects, including decreased locomotive activity and reduced lifespan .

Key Findings:

- Positive Effects at Low Concentrations: Supplementation at 0.1 μM improved adaptive behaviors related to environmental challenges.

- Negative Effects at High Concentrations: Concentrations above 1 μM inhibited locomotion and affected serotonin synthesis, indicating a dose-dependent response .

Anti-Inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. A report indicated that derivatives of ODYA possess hepatoprotective properties and can inhibit inflammatory pathways. For instance, the methyl ester form of this acid showed significant anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2) enzymes .

Research Insights:

- GC-MS Profiling: Analysis of extracts containing ODYA revealed a rich presence of fatty acid methyl esters with notable anti-inflammatory effects.

- Potential Mechanisms: The inhibition of COX-2 suggests that ODYA could be beneficial in managing inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

属性

IUPAC Name |

octadeca-9,12-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,8,11-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYILQLPKVZDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173935 | |

| Record name | 9A-12a-octadecadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-14-8 | |

| Record name | 9,12-Octadecadiynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9a-12a-Octadecadiynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9A-12a-octadecadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。